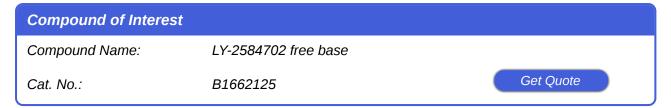


In-Depth Technical Guide to LY-2584702: A Selective p70S6K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective, ATP-competitive p70 S6 kinase (p70S6K) inhibitor, LY-2584702. It includes a detailed summary of its synonyms and alternative names, key quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Synonyms and Alternative Names

LY-2584702 is known by several identifiers, which are crucial for comprehensive literature and database searches. These names encompass its free base form, tosylate salt, and various database and commercial identifiers.



Category	Name/Identifier	
Free Base	LY-2584702	
LY-2584702 free base		
Tosylate Salt	LY-2584702 tosylate	
IUPAC Name	4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine	
CAS Number	1082949-67-4 (free base)	
1082949-68-5 (tosylate)		
Code Name	LYS6K2	
Other Identifiers	p70S6K Inhibitor LY2584702, LY 2584702	

Quantitative Data Summary

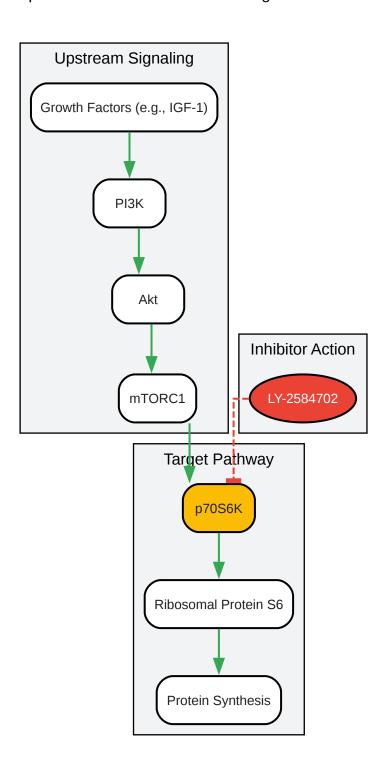
LY-2584702 is a potent inhibitor of p70S6K with significant activity in both enzymatic and cell-based assays. Its efficacy has also been demonstrated in preclinical in vivo models.

Parameter	Value	Conditions
IC₅o (p70S6K, cell-free)	4 nM	ATP-competitive enzyme assay[1][2][3]
IC₅o (pS6, HCT116 cells)	0.1-0.24 μΜ	Inhibition of S6 ribosomal protein phosphorylation[1][3]
TMED₅₀ (in vivo)	2.3 mg/kg	HCT116 colon carcinoma xenograft model[4]
TMED90 (in vivo)	10 mg/kg	HCT116 colon carcinoma xenograft model[4]
Selectivity	Selective against a panel of 83 other kinases	Ubiquitin kinase panel[5]



Signaling Pathway and Experimental Workflows

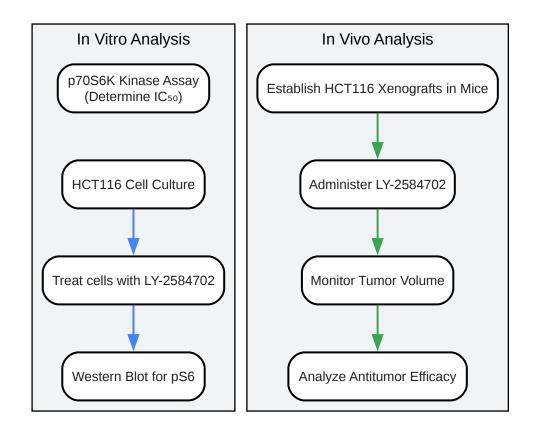
The following diagrams, generated using the DOT language, illustrate the signaling pathway of p70S6K and a typical experimental workflow for evaluating LY-2584702.



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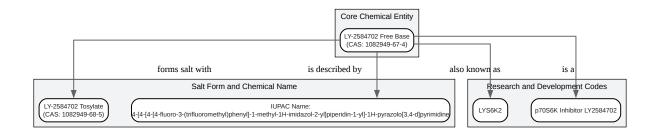


Caption: p70S6K Signaling Pathway and Inhibition by LY-2584702.



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Caption: Experimental Workflow for LY-2584702 Evaluation.



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Caption: Relationship Between LY-2584702 Synonyms.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific laboratory conditions.

In Vitro p70S6K Kinase Assay

This protocol is for determining the in vitro inhibitory activity of LY-2584702 against p70S6K.

- Reagent Preparation:
 - Prepare a 1x Kinase Assay Buffer by diluting a 5x stock (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl₂, 0.5 mg/ml BSA) with sterile distilled water.
 - Prepare a stock solution of LY-2584702 in DMSO. Create serial dilutions in 1x Kinase
 Assay Buffer to achieve the desired final concentrations. The final DMSO concentration
 should not exceed 1%.
 - Thaw recombinant active p70S6K enzyme, S6K substrate peptide, and ATP on ice.
- Assay Procedure:
 - In a 96-well plate, add 12.5 μL of a master mix containing 1x Kinase Assay Buffer, 500 μM
 ATP, and 1 mg/mL S6K1 substrate to each well.
 - Add 2.5 μL of the diluted LY-2584702 or vehicle control (for positive and negative controls)
 to the appropriate wells.
 - \circ Initiate the reaction by adding 10 μL of diluted p70S6K enzyme to each well, except for the "blank" control.
 - Incubate the plate at 30°C for 45 minutes.
- Signal Detection (using ADP-Glo™ as an example):



- Terminate the kinase reaction by adding 25 µL of ADP-Glo[™] Reagent to each well.
 Incubate at room temperature for 45 minutes.
- Add 50 μL of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.
- Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of LY-2584702.

• Data Analysis:

- Subtract the "blank" value from all other readings.
- Calculate the percent inhibition for each concentration of LY-2584702 relative to the positive control (no inhibitor).
- Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-S6 in HCT116 Cells

This protocol describes the detection of phosphorylated S6 ribosomal protein (pS6) in HCT116 cells following treatment with LY-2584702.

- Cell Culture and Treatment:
 - Culture HCT116 cells in an appropriate medium until they reach 70-80% confluency.
 - Treat the cells with varying concentrations of LY-2584702 or vehicle (DMSO) for a specified time (e.g., 24 hours).
- Lysate Preparation:
 - Place the culture dish on ice and wash the cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.



- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE on a polyacrylamide gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- · Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phospho-S6 (e.g., Ser235/236) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 5 minutes each.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
 - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total S6 or a housekeeping protein like α-Tubulin.
 - Quantify the band intensities using densitometry software.



HCT116 Xenograft Model

This protocol outlines the procedure for establishing and utilizing an HCT116 xenograft mouse model to evaluate the in vivo efficacy of LY-2584702.

- Cell Preparation and Implantation:
 - Harvest HCT116 cells during their exponential growth phase.
 - Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells per 100 μ L.
 - \circ Subcutaneously inject 100 μ L of the cell suspension into the flank of immunocompromised mice (e.g., female SCID or athymic nude mice).
- Tumor Growth and Treatment Initiation:
 - Monitor the mice for tumor formation.
 - When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
 - Measure tumor dimensions with calipers and calculate the volume using the formula:
 Volume = (length x width²) / 2.
- Drug Administration and Monitoring:
 - Administer LY-2584702 orally at the desired doses (e.g., 2.5 mg/kg or 12.5 mg/kg, twice daily)[4]. The vehicle control should be administered to the control group.
 - Measure tumor volumes and body weights twice weekly throughout the study.
- Endpoint and Data Analysis:
 - The study can be concluded when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration.



- Calculate the tumor growth inhibition (%T/C) for each treatment group compared to the control group.
- Statistically analyze the differences in tumor growth between the groups to determine the efficacy of LY-2584702.
- The threshold minimum effective dose (TMED) can be calculated based on the doseresponse data.

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